3,4-Dimethyl-2'-methoxybenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Dimethyl-2’-methoxybenzophenone, also known as Oxybenzone, is an organic compound. It is a light yellow oil and is used in sunscreens and other personal care products.

Molecular Structure Analysis

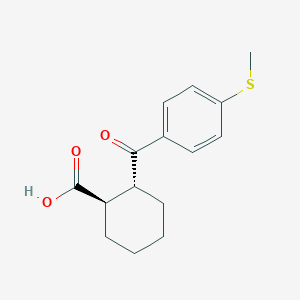

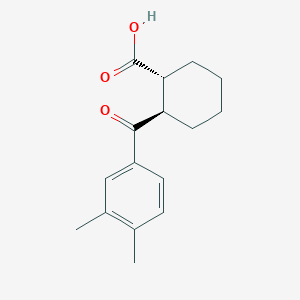

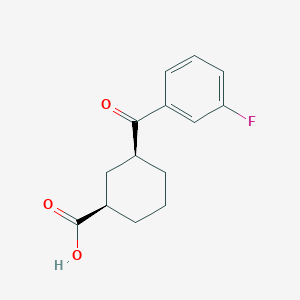

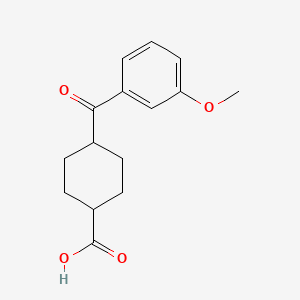

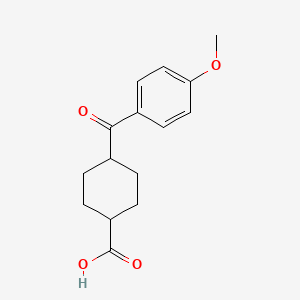

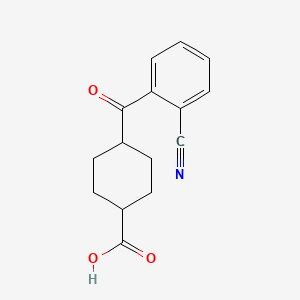

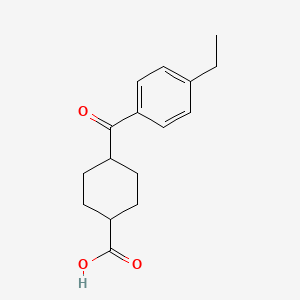

The molecular formula of 3,4-Dimethyl-2’-methoxybenzophenone is C16H16O2. It is a derivative of benzophenone . The structure of benzophenone derivatives involves a conjugated system where the hydroxyl group is hydrogen bonded to the ketone . This interaction contributes to their light-absorption properties .Aplicaciones Científicas De Investigación

Selective Herbicidal Activity

3,4-Dimethyl-2’-methoxybenzophenone has been studied for its selective herbicidal activity . The compound was applied to rice and barnyardgrass to examine its selective herbicidal action between the two plants . Marked differences were observed in the rates and amounts of absorption and translocation between the rice (tolerant) and barnyardgrass (susceptible) plants .

Inhibition of Carotenoid Biosynthesis

The compound has been found to inhibit the biosynthesis of photosynthetic pigments in higher plant leaves under different light conditions . It was concluded that 3,4-Dimethyl-2’-methoxybenzophenone specifically inhibits the dehydrogenation process in carotene biosynthesis .

Photodecomposition of Chlorophylls

3,4-Dimethyl-2’-methoxybenzophenone leads to the photodecomposition of chlorophylls under strong light, resulting in chlorosis . This is a significant finding as it provides insight into the mode of herbicidal action of this chemical .

Mecanismo De Acción

Target of Action

The primary target of 3,4-Dimethyl-2’-methoxybenzophenone is the biosynthesis of photosynthetic pigments in higher plant leaves . This compound interacts with the carotenoid biosynthesis pathway, which plays a crucial role in the photosynthesis process .

Mode of Action

3,4-Dimethyl-2’-methoxybenzophenone inhibits the accumulation of both chlorophylls and carotenoids under strong light . It specifically inhibits the dehydrogenation process in carotene biosynthesis . This interaction with its targets leads to changes in the photosynthetic pigment formation in higher plant leaves .

Biochemical Pathways

The affected biochemical pathway is the carotenoid biosynthesis pathway . The inhibition of this pathway by 3,4-Dimethyl-2’-methoxybenzophenone leads to the accumulation of some intermediates involved in the biosynthesis of β-carotene . The downstream effects include the photodecomposition of chlorophylls under strong light, resulting in chlorosis .

Pharmacokinetics

It’s known that the compound is absorbed and translocated differently in different plants . For instance, it’s absorbed more rapidly by barnyardgrass compared to rice on a seed weight basis . These differences in absorption and translocation rates can impact the bioavailability of the compound in different plants .

Result of Action

The result of the action of 3,4-Dimethyl-2’-methoxybenzophenone is the inhibition of carotenoid formation in certain plants, leading to chlorosis .

Action Environment

The action, efficacy, and stability of 3,4-Dimethyl-2’-methoxybenzophenone are influenced by environmental factors such as light conditions . For instance, the compound completely inhibits the accumulation of both chlorophylls and carotenoids under strong light, while an appreciable amount of chlorophylls and carotenoids are accumulated under weak light .

Direcciones Futuras

One study examined the herbicidal action of 3,3’-dimethyl-4-methoxybenzophenone (NK-049) on the biosynthesis of photosynthetic pigments in higher plant leaves . The study suggested that NK-049 specifically inhibits the dehydrogenation process in carotene biosynthesis, which leads to the photodecomposition of chlorophylls under strong light to result in chlorosis . This could be a potential future direction for the use of this compound.

Propiedades

IUPAC Name |

(3,4-dimethylphenyl)-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-8-9-13(10-12(11)2)16(17)14-6-4-5-7-15(14)18-3/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBXKLWVDKIJOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641462 |

Source

|

| Record name | (3,4-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethyl-2'-methoxybenzophenone | |

CAS RN |

750633-53-5 |

Source

|

| Record name | (3,4-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.